molecular formula C9H6ClF3N4O2 B10964536 4-chloro-1-methyl-N-(1,2-oxazol-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

4-chloro-1-methyl-N-(1,2-oxazol-3-yl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10964536
M. Wt: 294.62 g/mol
InChI Key: BCOFFKSNFIGNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CHLORO-N-(3-ISOXAZOLYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated pyrazole ring, an isoxazole moiety, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-ISOXAZOLYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Chlorination: The chlorination of the pyrazole ring is carried out using chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Formation of the Isoxazole Moiety: The isoxazole ring is synthesized through the reaction of hydroxylamines with α,β-unsaturated carbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the chlorinated pyrazole and the isoxazole moiety under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-ISOXAZOLYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with varied functional groups.

Scientific Research Applications

4-CHLORO-N-(3-ISOXAZOLYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-ISOXAZOLYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(3-ISOXAZOLYL)BENZAMIDE: Similar in structure but lacks the pyrazole and trifluoromethyl groups.

    2-CHLORO-4-FLUORO-N-(3-ISOXAZOLYL)BENZAMIDE: Contains a fluorine atom instead of the trifluoromethyl group.

    5-CHLORO-N-(5-METHYL-3-ISOXAZOLYL)-2-(2-PROPYNYLOXY)BENZAMIDE: Contains additional functional groups that alter its chemical properties.

Uniqueness

4-CHLORO-N-(3-ISOXAZOLYL)-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its combination of a chlorinated pyrazole ring, an isoxazole moiety, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H6ClF3N4O2

Molecular Weight

294.62 g/mol

IUPAC Name

4-chloro-1-methyl-N-(1,2-oxazol-3-yl)-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H6ClF3N4O2/c1-17-7(9(11,12)13)5(10)6(15-17)8(18)14-4-2-3-19-16-4/h2-3H,1H3,(H,14,16,18)

InChI Key

BCOFFKSNFIGNLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=NOC=C2)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.